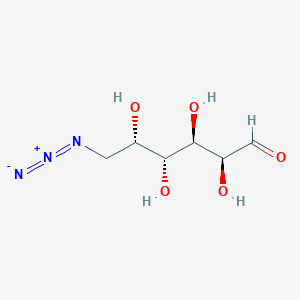
Pyridine, 3-chloro-4,5-dimethyl-
Overview
Description
“Pyridine, 3-chloro-4,5-dimethyl-” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (i.e., =CH-) replaced by a nitrogen atom . It is a water-miscible liquid with an unpleasant fish-like smell and is colorless . The molecular weight of pyridine is 107.1531 .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-chloro-4,5-dimethyl-” is similar to that of pyridine, with the addition of chlorine and methyl groups . The molecular weight of this compound is 182.44 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 3-chloro-4,5-dimethyl-” include a molecular weight of 182.44 , and a density of 1.114 g/cm^3 . The boiling point is 202.926 °C at 760 mmHg, and the melting point is -41.6°C .
Scientific Research Applications
Antimicrobial Properties
3-Chloro-4,5-dimethylpyridine: derivatives have been investigated for their antimicrobial features. Researchers have synthesized new imidazo[4,5-b]pyridine derivatives based on experimental and theoretical studies. These compounds exhibit potential as antimicrobial agents, making them valuable in combating bacterial and fungal infections .
Biological Activity
The broader class of pyridines, including 3-chloro-4,5-dimethylpyridine , has demonstrated diverse biological activities. Specifically, pyrrolo[3,4-c]pyridines (a related class) have been explored for their effects on the nervous and immune systems. These compounds show promise as antidiabetic, antimycobacterial, antiviral, and antitumor agents .
Synthetic Routes and Derivatives
Several synthetic approaches lead to imidazo[4,5-b]pyridine derivatives. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid yields pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile produces thienopyridine derivatives. These synthetic pathways contribute to the availability of diverse compounds for further study .
Structural and Vibrational Properties
Theoretical investigations have explored the structural and vibrational properties of related compounds, such as 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile. Understanding these properties aids in predicting their behavior in gas and aqueous solution phases .
Pharmacological Potential
Imidazo[4,5-b]pyridines, including 3-chloro-4,5-dimethylpyridine , have been evaluated for their pharmacological potential. Researchers compare their efficacy with other bioactive agents, emphasizing their potency in various contexts .
Safety and Hazards
Future Directions
Pyridine derivatives are gaining interest in various research fields due to their unique properties and potential applications in drug design and discovery . For instance, they have been used in the development of new antibiotic drugs . Therefore, the future directions for “Pyridine, 3-chloro-4,5-dimethyl-” could involve further exploration of its potential uses in medicinal chemistry and other fields.
properties
IUPAC Name |
3-chloro-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPPSAQENNKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301328 | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-chloro-4,5-dimethyl- | |
CAS RN |
72093-06-2 | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















